molecular formula C17H20ClN3O B4631393 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide

Cat. No. B4631393
M. Wt: 317.8 g/mol
InChI Key: VXPJSAPZHHABMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves cyclocondensation reactions, where precursors like benzohydrazides react with diketones in the presence of acetic acid, yielding pyrazole derivatives after recrystallization from suitable solvents such as ethanol (Channar et al., 2019). This process emphasizes the importance of selecting appropriate starting materials and conditions to achieve the desired product.

Molecular Structure Analysis

The molecular and crystal structure of pyrazole derivatives can be determined using single-crystal X-ray diffraction, revealing details such as the crystal system, space group, and conformation. For instance, some compounds crystallize in the triclinic system with a specific space group and exhibit anti-conformations between certain bonds (Channar et al., 2019).

Chemical Reactions and Properties

The reactivity of pyrazole derivatives with other compounds, such as cyclohexylamine, can yield different products based on the substituents present. These reactions can involve nucleophilic substitution or condensation followed by hydrolysis, leading to products with distinct molecular and electronic structures (Orrego Hernandez et al., 2015).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, can be significantly influenced by the nature of their substituents and the conditions under which they are synthesized and analyzed (Channar et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are pivotal in understanding the behavior of pyrazole derivatives in various chemical environments. Studies involving NBO analysis and geometry optimizations can provide insights into the electronic structures and potential resonance interactions within these compounds (Channar et al., 2019).

Scientific Research Applications

Synthesis and Conformational Analysis

Compounds related to "3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide" have been synthesized for various studies, including their structural and conformational analysis. For example, the synthesis and conformational studies of pyrazole derivatives have been reported, highlighting the molecular and crystal structure determination through single-crystal X-ray diffraction. These studies provide insights into the geometric and electronic structures of pyrazole compounds, which are essential for understanding their reactivity and potential applications in material science and pharmaceuticals (Channar et al., 2019).

Antimicrobial Activities

Pyrazole derivatives have been investigated for their antimicrobial activities. Synthesis of novel N-substituted arylidene, pyrazole, thioxopyrimidine, and thiazolopyrimidine derivatives and testing them as antimicrobial agents indicate the potential of pyrazole compounds in developing new antimicrobial drugs (Hawas et al., 2012).

Pharmacological Activities

Research into the synthesis and pharmacological activities of pyrazole derivatives, including their anti-inflammatory properties, signifies the potential of these compounds in medicinal chemistry. The study on substituted pyrazole derivatives prepared from N1-[4-(cinnamoyl)phenyl]-5-chloro-2-methoxybenzamides highlights their less toxicity and good anti-inflammatory activities, suggesting their application in drug discovery (Abdulla et al., 2013).

Insecticidal Activity

The stereochemical basis for the insecticidal activity of carbamoylated and acylated pyrazolines has been explored, with studies demonstrating the potential of pyrazole derivatives in developing new insecticides. The investigation into the activity of different isomers against pests like cockroaches and flies reveals the importance of the conformation of substituents on the pyrazoline ring for insecticidal effects (Hasan et al., 1996).

properties

IUPAC Name

3-[(4-chloropyrazol-1-yl)methyl]-N-cyclohexylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O/c18-15-10-19-21(12-15)11-13-5-4-6-14(9-13)17(22)20-16-7-2-1-3-8-16/h4-6,9-10,12,16H,1-3,7-8,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPJSAPZHHABMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC(=C2)CN3C=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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